Sophocarpine hydrobromide

概要

説明

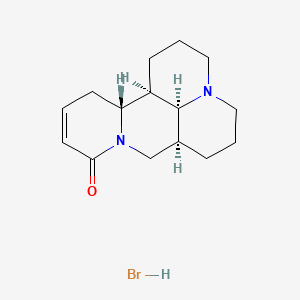

Sophocarpine hydrobromide, also known as this compound, is a useful research compound. Its molecular formula is C15H23BrN2O and its molecular weight is 327.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Arrhythmic Properties :Sophocarpine hydrobromide has shown effectiveness against various types of ventricular arrhythmia in animal models, including those induced by CaCl2, aconitine, ouabain, and coronary artery occlusion and reperfusion. However, it did not demonstrate antiarrhythmic effects against CaCl2-ACh-induced atrial fibrillation or chloroform-epinephrine- and ouabain-induced arrhythmias in rabbits and isolated rabbit hearts. This indicates its potential as a treatment for ventricular arrhythmia, with its effects not closely linked to myocardial β-receptors (Zhao, Li, & Lin, 1983).

Liver Fibrosis Treatment :Sophocarpine has demonstrated significant efficacy in alleviating liver fibrosis. In rat models of hepatic fibrosis, sophocarpine reduced serum levels of aminotransferases and total bilirubin, suppressed extracellular matrix deposition, and prevented hepatic fibrosis development. It also inhibited the expression of various fibrotic markers and cytokines, suggesting its potential as a chemotherapeutic agent for chronic liver diseases (Qian et al., 2014).

Cardiac Fibrosis Prevention :Sophocarpine has been found to have antifibrotic effects on cardiac tissue. In a study involving rats with pressure overload-induced cardiac fibrosis, oral administration of sophocarpine resulted in decreased cardiac dysfunction, reduced inflammatory cytokine levels, and attenuated cardiac fibrosis. This suggests its role in modulating the balance between pro-inflammatory cytokine expression and collagen content levels (Li et al., 2014).

Inflammatory Diseases and Autoimmune Conditions :Sophocarpine has shown promising results in treating inflammatory conditions and autoimmune diseases. For instance, it effectively inhibited liver inflammation and injury in a mouse model of T cell-mediated liver disease and suppressed inflammatory responses in human fibroblast-like synoviocytes and mice with collagen-induced arthritis. These findings indicate sophocarpine's potential as a treatment option for rheumatoid arthritis and other inflammatory diseases (Sang et al., 2017) (Zhu & Zhu, 2017).

Anticancer Properties :Sophocarpine has demonstrated anticancer properties in various cancer cell lines, including prostate cancer. It inhibits cell proliferation, induces apoptosis, and regulates the expression of apoptosis-related proteins. In vivo studies also showed that sophocarpine hinders tumor progression, suggesting its potential as a therapeutic agent in cancer treatment (Dong et al., 2017).

Neuroprotective Effects :Sophocarpine has shown neuroprotective effects against transient focal cerebral ischemia in rats. It reduces the total infarct volume, improves neurological outcomes, and reduces the number of apoptotic cells. The protective mechanism is likely related to the downregulation of the acid-sensing ion channel 1 (ASIC1) (Yi-feng et al., 2011).

Potential Drug Interactions :Sophocarpine's interactions with human liver cytochrome P450 enzymes have been studied, indicating its potential to cause pharmacokinetic drug interactions with other co-administered drugs metabolized by CYP3A4 and 2C9 (Zhang et al., 2019).

Treatment of Cachexia :Sophocarpine has shown effectiveness in preventing cachexia-related symptoms in mice induced by colon26 adenocarcinoma. It inhibits the production of pro-inflammatory cytokines TNF-alpha and IL-6, suggesting its potential in treating cachexia (Zhang et al., 2008).

作用機序

- Cellular effects include apoptosis (programmed cell death), autophagy, and altered signaling pathways .

- For instance, it suppresses PI3K/AKT signaling in gastric cancer cells, leading to apoptosis and autophagy .

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

生化学分析

Biochemical Properties

Sophocarpine hydrobromide plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and biomolecules. For instance, it inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents in cardiac myocytes, which are crucial for maintaining the action potential and rhythmic contractions of the heart . The compound also interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, suppressing inflammation and protecting against diabetic cardiomyopathy .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cardiac myocytes, it reduces the amplitude and maximal depolarization velocity of action potentials, thereby reversing tachyarrhythmia . In endothelial cells, this compound protects against oxidized low-density lipoprotein (ox-LDL)-induced damage by inhibiting the NF-κB signaling pathway . Additionally, it improves mitochondrial function, suppresses inflammation, and inhibits cardiac apoptosis in hyperglycemic myocardial cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents, which are essential for the action potential in cardiac myocytes . The compound also suppresses the activation of the NF-κB signaling pathway, reducing inflammation and protecting against diabetic cardiomyopathy . Furthermore, this compound alleviates doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis through the activation of the Nrf2/HO-1 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to reverse tachyarrhythmia induced by isoprenaline in guinea pig hearts . The compound also shows stability and long-term effects in suppressing inflammation and protecting against cardiac apoptosis in hyperglycemic myocardial cells . Its antiarrhythmic effects were not observed in certain models, such as CaCl2-ACh-induced atrial fibrillation in mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in guinea pigs, a concentration of 10 μmol/L decreased the amplitude and maximal depolarization velocity of action potentials . In mice, doses of 20, 40, and 80 mg/kg showed significant analgesic and anti-inflammatory activities . High doses may lead to adverse effects, such as reduced myocardial cAMP content in mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It regulates the NF-κB signaling pathway, which is crucial for inflammatory responses . The compound also affects the Nrf2/HO-1 signaling pathway, which plays a role in oxidative stress and apoptosis . Additionally, it influences the levels of pro-inflammatory mediators and vascular adhesion molecules in endothelial cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is also influenced by its interactions with the NF-κB signaling pathway, which affects its localization in endothelial cells .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . In cardiac myocytes, it localizes to the cell membrane, where it inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents . In endothelial cells, it localizes to the cytoplasm and nucleus, where it suppresses the NF-κB signaling pathway .

特性

IUPAC Name |

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQEIQEBNYSFK-PUILLJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6483-15-4 (Parent) | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00999263 | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78003-71-1 | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.

Q2: What is the role of the central nervous system in the bronchospasmolytic effect of this compound?

A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of this compound. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

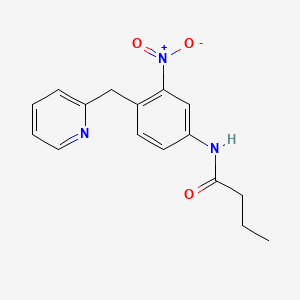

![N-[2-[1-methyl-5-[[(4-methylphenyl)-oxomethyl]amino]-2-benzimidazolyl]ethyl]-2-furancarboxamide](/img/structure/B1228472.png)